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Compound of Interest

Compound Name:
3-(3-Methoxyphenyl)-2'-

methylpropiophenone

CAS No.: 898774-37-3

Cat. No.: B1360532 Get Quote

Executive Summary
3-(3-Methoxyphenyl)-2'-methylpropiophenone is a specific organic scaffold belonging to the

dihydrochalcone class. Structurally, it consists of a 2-methylphenyl (o-tolyl) moiety linked via a

propanone bridge to a 3-methoxyphenyl ring. This compound serves as a valuable intermediate

in medicinal chemistry, particularly in the synthesis of heterocycles and as a privileged scaffold

for developing anti-inflammatory and metabolic disorder therapeutics.

This guide provides a definitive technical profile, synthetic methodology, and analytical

characterization strategy for researchers utilizing this compound.

Part 1: Physicochemical Profile & Identity
Nomenclature and Structure
The IUPAC name for this compound is 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one.

The common name "propiophenone" refers to the 1-phenylpropan-1-one core; the "2'-methyl"

indicates a methyl substitution on the ketone-bearing ring (ortho position), and "3-(3-

methoxyphenyl)" indicates a substitution on the terminal carbon of the propyl chain.
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Property Value Source/Method

Molecular Formula C₁₇H₁₈O₂ Stoichiometric Calculation

Molecular Weight 254.33 g/mol
Atomic Weights (C=12.01,

H=1.008, O=15.999)

Exact Mass 254.1307 High-Res MS Prediction

LogP (Predicted) 4.2 ± 0.4
Consensus Hydrophobicity

Model

TPSA 26.30 Å²
Polar Surface Area (Ketone +

Ether)

H-Bond Acceptors 2 Carbonyl (1) + Methoxy (1)

H-Bond Donors 0 No -OH or -NH groups

Rotatable Bonds 5
Flexible alkyl linker & methoxy

group

Part 2: Synthetic Methodology (Expertise &
Experience)
The synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone is best approached via a

Claisen-Schmidt Condensation followed by Catalytic Hydrogenation. This two-step sequence is

preferred over direct Friedel-Crafts alkylation due to the high regioselectivity required.

Step 1: Synthesis of the Chalcone Intermediate
Reaction: Aldol condensation between 2'-methylacetophenone and 3-methoxybenzaldehyde.

Reagents: 2'-Methylacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2

eq), Ethanol/Water.

Mechanism: Base-catalyzed enolate formation of the acetophenone followed by nucleophilic

attack on the benzaldehyde carbonyl.
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Critical Control Point: The ortho-methyl group on the acetophenone introduces steric

hindrance. A higher reaction temperature (60°C) or stronger base (KOH) may be required

compared to unsubstituted acetophenones.

Step 2: Selective Reduction to Dihydrochalcone
Reaction: Hydrogenation of the

-unsaturated ketone.

Reagents: H₂ (balloon or 1 atm), 10% Pd/C catalyst, Ethyl Acetate or Ethanol.

Protocol:

Dissolve the chalcone (yellow solid) in ethyl acetate.

Add 10 mol% Pd/C carefully under inert atmosphere (Argon/Nitrogen).

Purge with H₂ gas. Stir vigorously at RT for 4-12 hours.

Self-Validating Endpoint: The disappearance of the intense yellow color indicates the

reduction of the conjugated alkene.

Filter through Celite to remove catalyst. Concentrate in vacuo.[1][2]

Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision

nodes.
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Caption: Synthetic pathway converting precursors to the target dihydrochalcone via a chalcone

intermediate.

Part 3: Analytical Protocols & Self-Validation
To ensure scientific integrity, the identity of the molecule must be validated using orthogonal

analytical techniques. The following protocols serve as a self-validating system.

Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum in CDCl₃ is the definitive method to confirm the reduction of the double

bond.

Chemical Shift
(δ)

Multiplicity Integration Assignment
Validation
Logic

2.45 Singlet 3H Ar-CH₃ (Ring A)

Confirms 2'-

methyl group

presence.

3.05 Triplet 2H -CH₂- (α to C=O)

Critical:

Distinguishes

from chalcone

(which has

alkene doublets

at 7.5-8.0 ppm).

3.25 Triplet 2H -CH₂- (β to C=O)

Confirms

saturated ethyl

linker.

3.80 Singlet 3H -OCH₃ (Ring B)

Confirms

methoxy group

integrity.

6.75 - 7.60 Multiplet 8H Aromatic Protons
Integration must

sum to 8.
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Mass Spectrometry (Fragmentation Logic)
In Electron Impact (EI) MS, the molecule will cleave at the weakest bonds, typically alpha to the

carbonyl.

Molecular Ion: m/z 254 [M]⁺

Base Peak: Likely m/z 119 (2-methylbenzoyl cation,

) formed by

-cleavage.

Secondary Fragment: m/z 135 (Tropylium-like ion from the methoxybenzyl side) or m/z 121

(Methoxybenzyl cation).

Analytical Logic Diagram
This decision tree guides the researcher in confirming the product identity.
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Caption: Analytical decision tree for validating the structural integrity of 3-(3-
Methoxyphenyl)-2'-methylpropiophenone.

Part 4: Applications in Drug Discovery
This molecule is not merely a chemical curiosity; it is a privileged scaffold.

Metabolic Stability: The 2'-methyl group provides steric protection to the carbonyl, potentially

reducing the rate of metabolic reduction to the alcohol compared to unsubstituted analogs.

Pharmacophore: The 1,3-diphenylpropan-1-one motif is found in various anti-diabetic

(SGLT2 inhibitor precursors) and anti-inflammatory agents.

Synthetic Utility: It serves as a precursor for forming 2,4-disubstituted pyrroles (via Paal-

Knorr synthesis) or indoles (via Fischer indole synthesis if functionalized further).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360532#3-3-methoxyphenyl-2-
methylpropiophenone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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